molecular formula C7H6N2 B154492 2-Cyano-4-methylpyridine CAS No. 1620-76-4

2-Cyano-4-methylpyridine

Cat. No. B154492
CAS RN: 1620-76-4
M. Wt: 118.14 g/mol
InChI Key: LQAWSWUFSHYCHP-UHFFFAOYSA-N
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Patent
US07767665B2

Procedure details

Diisobutyl aluminium hydride in toluene (1.5 M, 43.5 ml, 65 mmol) was added dropwise to a solution of 2-cyano-4-methylpyridine (7.0 g, 59 mmol) in dichloromethane (180 ml) at −78° C., and the mixture was stirred at the same temperature for 2 hrs. The reaction mixture was combined with concentrated hydrochloric acid (28 ml) and water (112 ml), and the water layer and the organic layer were separated. The organic layer was extracted with 2 N hydrochloric acid. The water layer was combined, neutralized with sodium hydrogen carbonate and extracted with diethyl ether. The extract was washed with saturated brine and dried over anhydrous magnesium sulfate. The solvent was evaporated to give the titled compound (2.7 g, 37%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
43.5 mL
Type
reactant
Reaction Step One
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
180 mL
Type
solvent
Reaction Step One
Quantity
28 mL
Type
reactant
Reaction Step Two
Name
Quantity
112 mL
Type
reactant
Reaction Step Three
Yield
37%

Identifiers

REACTION_CXSMILES
[H-].C([Al+]CC(C)C)C(C)C.C1(C)C=CC=CC=1.[C:18]([C:20]1[CH:25]=[C:24]([CH3:26])[CH:23]=[CH:22][N:21]=1)#N.Cl.[OH2:28]>ClCCl>[CH3:26][C:24]1[CH:23]=[CH:22][N:21]=[C:20]([CH:18]=[O:28])[CH:25]=1 |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].C(C(C)C)[Al+]CC(C)C
Name
Quantity
43.5 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
Quantity
7 g
Type
reactant
Smiles
C(#N)C1=NC=CC(=C1)C
Name
Quantity
180 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
28 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
112 mL
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred at the same temperature for 2 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the water layer and the organic layer were separated
EXTRACTION
Type
EXTRACTION
Details
The organic layer was extracted with 2 N hydrochloric acid
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether
WASH
Type
WASH
Details
The extract was washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CC1=CC(=NC=C1)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.7 g
YIELD: PERCENTYIELD 37%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.